2-Fluoro-4-phenylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, paper describes the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to benzoic acid derivatives. The synthesis involves a Jacobsen cyclization and modifications to obtain pure target compounds. Similarly, paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, highlighting its versatility in creating various heterocyclic scaffolds. Paper details the synthesis of 2-fluoro-6-iodobenzoic acid through a process involving carboxyl group protection, diazotization, iodosubstitution, and deprotection, which could be relevant for the synthesis of 2-fluoro-4-phenylbenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acid derivatives is crucial for their biological activity and material properties. Paper presents the crystal structure of a compound with a fluorobenzamide moiety, determined by X-ray diffraction. The study of vibrational properties and quantum chemical calculations provides insights into the conformational space of the molecule. Paper describes the trans-cis conformation of a 2-fluorobenzoyl derivative, with intramolecular hydrogen bonding playing a significant role in its structure. These findings can be extrapolated to predict the molecular structure of 2-fluoro-4-phenylbenzoic acid.
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acid derivatives is another area of interest. Paper explores the microwave-assisted cyclocondensation of 1,2-diaminobenzene with fluorobenzoic acid, which could be relevant for the chemical reactions involving 2-fluoro-4-phenylbenzoic acid. The ability to form co-crystals, as discussed in paper , also indicates potential reactivity pathways for such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acid derivatives are influenced by their molecular structure and substituents. Paper synthesizes a fluorine-18 labeled benzothiazole derivative and evaluates its properties as an amyloid imaging agent, demonstrating the importance of fluorine substituents in biological imaging applications. Paper discusses the luminescence properties of lanthanide complexes with 2-fluorobenzoic acid, indicating the potential for such compounds to be used in optical materials.
Scientific Research Applications
Photoresponsive Behavior of Fluorinated Liquid Crystals
Research by Praveen, P. L., & Ojha, D. (2012) focused on the photoresponsive behavior of fluorinated liquid crystals, specifically investigating their UV stability and conductivity. The study employed computational methods to analyze spectral shifts and absorbance in the UV–visible region, providing insights into enhancing the UV stability of molecules through conductivity maintenance (Praveen & Ojha, 2012).
Fluoro-Bridged Clusters in Metal-Organic Frameworks
Vizuet, J. P., et al. (2021) explored the use of 2-fluorobenzoic acid as a modulator to prepare rare-earth (RE) clusters within metal-organic frameworks (MOFs). This novel study reported the potential presence of fluoro bridging groups in RE MOFs, a departure from traditional hydroxide-bridged structures, highlighting the role of fluorinated clusters in enhancing the properties of MOFs (Vizuet et al., 2021).
Molecular Ordering of Fluorinated Mesogens
Ojha, D., & Pisipati, V. (2003) conducted computational analyses on the molecular ordering of nematic and smectic fluorinated mesogens. Their work utilized quantum mechanics and computer simulation to understand the molecular interactions and phase transitions of these materials, contributing to the knowledge of liquid crystalline phases (Ojha & Pisipati, 2003).
Heterocyclic Scaffold Synthesis
Křupková, S., et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block in solid-phase synthesis for creating various heterocyclic scaffolds. This approach facilitates the generation of diverse libraries of nitrogenous heterocycles, crucial for drug discovery and development (Křupková et al., 2013).
Antitumor Properties of Fluorinated Benzothiazoles
Hutchinson, I., et al. (2001) synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, demonstrating potent cytotoxicity in certain human breast cancer cell lines. The study suggests that fluorine substitution can enhance the antitumor specificity and efficacy of benzothiazole derivatives (Hutchinson et al., 2001).
Safety And Hazards
The safety information for 2-Fluoro-4-phenylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-fluoro-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXYYOULFLHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464386 | |
Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-phenylbenzoic acid | |
CAS RN |
505082-76-8 | |
Record name | 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505082-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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